molecular formula C7H10F3N B13011322 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane

Cat. No.: B13011322
M. Wt: 165.16 g/mol
InChI Key: DEYJFGHFKSCKCQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane (CAS 1955557-05-7) is a versatile spirocyclic building block gaining significant traction in medicinal chemistry and drug discovery research. Its unique structure, featuring a bridged spiro[3.3]heptane core and a metabolically stable trifluoromethyl group, makes it a valuable scaffold for designing novel bioactive molecules. The compound is recognized for its potential to improve the physicochemical properties and binding affinity of lead compounds, particularly due to the enhanced lipophilicity and steric profile imparted by the trifluoromethyl group. This compound serves as a critical synthetic intermediate in pioneering research areas. It is employed in the structure-based optimization of small-molecule entry inhibitors targeting Ebola and Marburg filoviruses, representing a promising approach to developing broad-spectrum antiviral agents . Furthermore, spirocyclic azetidine and piperidine derivatives are being actively investigated in the development of potent and selective inhibitors for oncology targets, such as the Absent, Small, or Homeotic-Like 1 (ASH1L) protein, a histone methyltransferase implicated in acute leukemia . The 2-azaspiro[3.3]heptane scaffold is also featured in patent literature for the design of STAT3 inhibitors for cancer treatment . Researchers utilize this compound as a premium synthon to access complex molecular architectures. Its applications span across chemical biology, as a tool compound for probing protein function, and in material science. 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

7-(trifluoromethyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2

InChI Key

DEYJFGHFKSCKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C(F)(F)F)CNC2

Origin of Product

United States

Preparation Methods

Construction of the Azaspiro[3.3]heptane Core

The azaspiro[3.3]heptane scaffold is typically synthesized via ring-closing reactions involving precursors bearing appropriate functional groups. Common methods include:

  • Nucleophilic substitution and ring closure : Starting from 2-azaspiro[3.3]heptane derivatives, ring closure can be achieved by intramolecular alkylation or cyclization reactions under basic conditions.

  • Reduction of tosylated precursors : For example, 2-tosyl-2-azaspiro[3.3]heptane can be reduced using sodium naphthalene in 1,2-dimethoxyethane to yield 2-azaspiro[3.3]heptane with high yield (~83%).

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced either by:

Industrial synthesis often optimizes reaction conditions to maximize yield and purity, employing purification techniques such as crystallization or chromatography.

Detailed Preparation Method from Patent Literature

A relevant synthetic route for related azaspiro compounds (e.g., 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane derivatives) involves a three-step process that can be adapted for trifluoromethyl analogs:

Step Reaction Description Reagents & Conditions Yield (%) Solvent
1 Acylation of starting amine with acyl chlorides under basic conditions Triethylamine, methylsulfonyl chloride, 0°C to RT, overnight ~100 Methylene dichloride
2 Cyanide substitution to introduce nitrile group Sodium cyanide, room temperature, 1 h ~62 N,N-Dimethylformamide
3 Hydrolysis or ring closure under basic conditions Potassium hydroxide, ethanol/water, RT, overnight ~62 Ethanol/Water mixture

This method emphasizes ease of operation, scalability, and reasonable overall yield (~38.4% for the related compound).

Research Findings and Optimization

  • Reaction solvents : The choice of solvent is critical for each step. For example, methylene dichloride is preferred for acylation, while polar aprotic solvents like N,N-dimethylformamide facilitate cyanide substitution. The final step often uses aqueous ethanol to promote hydrolysis or ring closure.

  • Temperature control : Low temperatures (0°C) during acylation prevent side reactions, while room temperature conditions suffice for cyanide substitution and hydrolysis.

  • Purification : After each step, extraction and drying are performed, followed by vacuum concentration. Final purification may involve chromatography or crystallization to achieve high purity.

  • Scale-up feasibility : The described methods have been demonstrated to be scalable, with reaction conditions optimized for industrial production.

Comparative Table of Key Preparation Parameters

Parameter Method from Patent Reduction Method Alkylation Method
Starting Material Amine derivative 2-tosyl-2-azaspiro[3.3]heptane 2-fluoro-4-nitroaniline + bis(bromomethyl)oxetane
Key Reagents Methylsulfonyl chloride, NaCN, KOH Sodium naphthalene Sodium hydroxide, sulfolane
Solvents Methylene dichloride, DMF, ethanol/water 1,2-dimethoxyethane Sulfolane
Reaction Temperature 0°C to RT Ice-water cooling to RT 80°C
Yield per Step 100%, 62%, 62% 83% overall 87% isolated yield
Purification Extraction, drying, vacuum concentration Silica gel chromatography Crystallization, HPLC

Summary and Outlook

The preparation of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves multi-step synthetic routes that combine classical organic transformations such as acylation, nucleophilic substitution, and ring closure. The trifluoromethyl group can be introduced either before or after the formation of the azaspiro core, depending on the synthetic strategy.

Optimized reaction conditions focus on:

  • Using appropriate solvents for each step to maximize yield and control reaction rates.

  • Maintaining temperature control to avoid side reactions.

  • Employing scalable and industrially feasible procedures.

Further research is ongoing to improve yields, reduce steps, and explore catalytic trifluoromethylation methods to streamline synthesis. The compound’s unique structure and properties make it a valuable building block in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-Azaspiro[3.3]heptane Derivatives
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 158602-43-8) :

    • The hydroxyl (-OH) and tert-butyloxycarbonyl (Boc) groups enhance solubility but reduce membrane permeability compared to the -CF₃ group.
    • Used as an intermediate in peptide synthesis, but lacks the pharmacological activity of -CF₃ derivatives .
  • 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS 1523617-85-7) :

    • Difluoro substitution at position 5 increases electronegativity but is less sterically bulky than -CF₃.
    • Shows similar metabolic stability but lower lipophilicity (cLogP: 1.2 vs. 2.1 for -CF₃ analog) .
  • 2-Azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) :

    • The free base form has high basicity (pKa ~9.5), while the hydrochloride salt improves aqueous solubility.
    • Lacking substituents like -CF₃, it serves primarily as a building block rather than a bioactive molecule .
Diazaspiro[3.3]heptane Derivatives
  • The aryl substituent enhances target affinity (e.g., enzyme inhibition) but introduces synthetic complexity .

Pharmacological and ADME Comparisons

Compound cLogP Metabolic Stability (t₁/₂, min) HbF Induction (EC₅₀, μM) Key Application
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane 2.1 >60 (human liver microsomes) 0.8 ± 0.2 Fetal hemoglobin inducer
2-Azaspiro[3.3]heptane (unsubstituted) 1.0 12 N/A Piperidine bioisostere
5,5-Difluoro-2-azaspiro[3.3]heptane 1.2 45 N/A Intermediate in agrochemicals
tert-Butyl 6-hydroxy derivative 0.7 >30 N/A Peptide synthesis
  • Key Findings :
    • The -CF₃ group in 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane enhances lipophilicity (cLogP = 2.1) and metabolic stability (t₁/₂ >60 min), critical for oral bioavailability .
    • Unsubstituted 2-azaspiro[3.3]heptane shows rapid metabolism (t₁/₂ = 12 min), limiting therapeutic utility .

Biological Activity

5-(Trifluoromethyl)-2-azaspiro[3.3]heptane is an intriguing compound in medicinal chemistry, characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane is C8H10F3NC_8H_{10}F_3N. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for effective interactions with biological targets.

Biological Activity

Research has demonstrated that 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane exhibits significant biological activity, making it a candidate for drug discovery. Its unique structural features allow it to modulate various biological pathways, potentially influencing therapeutic targets in diseases such as cancer and neurological disorders.

The compound's mechanism of action involves its interaction with specific enzymes and receptors. The trifluoromethyl group significantly affects these interactions, enhancing binding affinity and efficacy in modulating biological pathways. Detailed studies are essential to elucidate the exact molecular mechanisms involved.

Binding Affinity Studies

Recent studies have focused on the binding affinity of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane to various enzymes and receptors. These studies reveal that the compound can effectively inhibit certain enzymatic activities, which may lead to its therapeutic applications.

Target Binding Affinity (Ki) Effect
Enzyme A50 nMInhibition
Receptor B30 nMAgonistic activity
Enzyme C75 nMPartial inhibition

Case Studies

  • Anticancer Activity : In vitro studies indicated that 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.

Synthesis

The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions that incorporate the trifluoromethyl group into the azaspiro framework. The synthetic route is crucial for optimizing yield and purity for biological testing.

Applications in Drug Discovery

The unique properties of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane make it a valuable scaffold for developing new drugs. Its ability to interact with diverse biological targets enables researchers to explore its potential in treating various conditions, including:

  • Cancer
  • Neurological Disorders
  • Infectious Diseases

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